2(1H)-Pyrimidinone, 5-ethenyl- is a nitrogen-containing heterocyclic compound that belongs to the pyrimidinone family. Pyrimidinones are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The presence of an ethenyl group at position 5 introduces unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarities to nucleobases and its potential applications in drug development.
The compound can be classified as a pyrimidinone, specifically a substituted derivative with an ethenyl group. It is often synthesized in laboratory settings for various research purposes, including the development of pharmaceuticals. The synthesis methods typically involve reactions with other organic compounds to introduce the ethenyl substituent while maintaining the integrity of the pyrimidinone structure.
The synthesis of 2(1H)-pyrimidinone, 5-ethenyl- can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and concentration to optimize yields and purity. The use of catalysts or specific reagents may also enhance reaction efficiency.
The molecular structure of 2(1H)-pyrimidinone, 5-ethenyl- can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For instance:
2(1H)-pyrimidinone, 5-ethenyl- can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for compounds like 2(1H)-pyrimidinone, 5-ethenyl- typically involves interactions with biological targets such as enzymes or receptors. The ethenyl substituent may enhance binding affinity due to increased hydrophobic interactions or specific hydrogen bonding capabilities.
Data from pharmacological studies suggest that derivatives of pyrimidinones exhibit various biological activities, including antiviral and anticancer properties. The exact mechanism often involves inhibition of key enzymes or modulation of signaling pathways relevant to disease processes.
Relevant analyses often include:
2(1H)-pyrimidinone, 5-ethenyl-, along with its derivatives, has significant applications in scientific research:
Research continues into optimizing synthesis methods and exploring new applications for this compound in various fields of science and medicine.
The compound designated by the systematic name 2(1H)-pyrimidinone, 5-ethenyl- (CAS Registry Number: 156973-21-6) follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for heterocyclic systems. This nomenclature specifies the parent heterocycle as pyrimidinone, with the lactam tautomer indicated by the "1H" designation, confirming the double bond between C2 and N1. The "5-ethenyl" prefix denotes the vinyl substituent (-CH=CH₂) at the C5 position of the pyrimidine ring. Alternative naming conventions may refer to this structure as 5-vinylpyrimidin-2(1H)-one, emphasizing the functional group priority.
Structurally, 5-ethenyl-2(1H)-pyrimidinone (molecular formula: C₆H₆N₂O, molecular weight: 122.12 g/mol) exhibits characteristic tautomeric behavior common to heterocyclic lactams. The molecule exists in equilibrium between the lactam (carbonyl) and lactim (hydroxyl) forms, though X-ray crystallographic analyses of analogous systems confirm that the lactam tautomer predominates in the solid state due to stabilization through intermolecular hydrogen bonding networks [5]. This tautomeric equilibrium significantly influences the compound's hydrogen-bonding capacity, dipole moment (experimentally predicted at 2.1–2.4 D for the core structure), and molecular recognition properties. The ethenyl substituent at C5 extends the π-conjugation system, enhancing the electron density at this position while preserving the inherent electron deficiency at C2, C4, and C6 due to the electronegative nitrogen atoms.
Table 1: Fundamental Physicochemical Properties of 5-Ethenyl-2(1H)-pyrimidinone
Property | Value | Conditions/Prediction Method |
---|---|---|
CAS Registry Number | 156973-21-6 | ChemicalBook database |
Molecular Formula | C₆H₆N₂O | Elemental analysis |
Molecular Weight | 122.12 g/mol | Calculated |
Density | 1.15 ± 0.1 g/cm³ | Predicted |
pKa | 8.89 ± 0.10 | Predicted |
Tautomeric Preference | Lactam form | Solid-state crystallography |
The predicted pKa of 8.89 ± 0.10 indicates moderately acidic character for the N1 proton, facilitating salt formation and metal coordination under physiological conditions [2]. This acidity arises from resonance stabilization of the conjugate base following deprotonation. The C5 position's relative electron richness compared to other ring positions permits electrophilic additions across the ethenyl group and enables participation in Diels-Alder reactions, expanding its synthetic utility. This electronic asymmetry creates a multifunctional scaffold capable of undergoing transformations at multiple reactive centers—a property exploited in designing pharmacologically active derivatives.
The exploration of pyrimidinone chemistry has deep roots in biochemical evolution, as unsubstituted pyrimidinones serve as direct precursors to essential nucleobases. Uracil (2,4-pyrimidinedione) and its methylated derivative thymine represent the earliest biologically significant pyrimidinones fundamental to RNA and DNA structure, respectively [4]. The discovery of more complex natural products containing reduced or substituted pyrimidinone cores, such as vitamin B₁ (thiamine) and folic acid derivatives, further highlighted their biochemical indispensability. Early synthetic efforts focused on barbituric acid (2,4,6-trihydroxypyrimidine), leading to the development of barbiturate sedatives in the early 20th century—one of the first therapeutic applications of pyrimidinone derivatives.
The mid-20th century witnessed systematic investigations into the medicinal potential of substituted pyrimidinones, catalyzed by advancements in heterocyclic synthesis and an improved understanding of nucleic acid biochemistry. Seminal work by Taylor and colleagues in the 1950s-1960s established robust synthetic routes to pyrimido[4,5-d]pyrimidines, demonstrating their potential as diuretic agents [6]. This period also saw the emergence of dipyridamole, a pyrimidopyrimidine derivative that remains clinically relevant as an antithrombotic agent. Dipyridamole's mechanism involves inhibition of platelet phosphodiesterase and adenosine deaminase, leading to increased extracellular adenosine levels—a potent inhibitor of platelet aggregation [6]. The compound exemplifies how strategic substitution on the pyrimidinone framework can yield sophisticated pharmacological profiles.
Contemporary medicinal chemistry leverages the pyrimidinone scaffold for developing targeted therapies. The 5-ethenyl substitution pattern represents a more recent innovation designed to enhance electronic properties and provide a synthetic handle for further elaboration. Unlike simpler alkyl groups, the ethenyl substituent offers opportunities for bioisosteric replacement of aryl groups, participation in click chemistry, and covalent binding strategies. Modern synthetic techniques, including microwave-assisted reactions and multicomponent condensations, have facilitated access to structurally diverse 5-ethenylpyrimidinone derivatives that exhibit a broad spectrum of pharmacological activities, including kinase inhibition, antimicrobial action, and anticancer effects [4] [7]. This evolution from fundamental biochemical building blocks to rationally designed therapeutic agents underscores the scaffold's enduring significance in drug discovery.
The introduction of an ethenyl (-CH=CH₂) group at the C5 position of the 2(1H)-pyrimidinone ring imparts distinctive chemical and pharmacological attributes that differentiate it from other substitution patterns. From an electronic perspective, the vinyl substituent exerts a moderate +I (inductive) effect while providing extended π-conjugation through resonance interactions with the heteroaromatic system. This electronic modulation partially counteracts the inherent electron deficiency at C5 caused by the flanking ring nitrogen atoms (N1 and N3), rendering this position more nucleophilic compared to unsubstituted pyrimidinones. Consequently, the predicted pKa of the conjugate acid increases to 8.89 ± 0.10, enhancing the molecule's capacity for hydrogen bonding and metal chelation under physiological conditions [2] [4]. This shift has profound implications for target binding, as demonstrated by improved affinities for enzymes featuring metal-ion-dependent catalytic mechanisms or polar active sites.
The ethenyl group serves as a versatile synthetic handle for structural diversification through various transformation pathways:
Synthetic methodologies for accessing 5-ethenylpyrimidinone derivatives often employ multicomponent reactions (MCRs) under catalytic conditions. For example, Biginelli-type condensations involving quinoline-2-carbaldehydes, urea derivatives, and β-keto esters under microwave irradiation and Lewis acid catalysis (e.g., CeCl₃) provide efficient routes to dihydropyrimidinone analogs incorporating the 5-ethenyl moiety [7]. These methods benefit from operational simplicity, atom economy, and compatibility with diverse functional groups. The reactivity profile of the ethenyl group also enables its application in polymer-supported synthesis and bioconjugation strategies, expanding its utility in chemical biology and materials science.
Pharmacologically, the planar, hydrophobic character of the vinyl group enhances interactions with aromatic residues in enzyme binding pockets (e.g., Phe, Tyr, Trp) through van der Waals contacts and π-π stacking. Its moderate size balances steric accessibility with lipophilicity, contributing to favorable partition coefficients (logP) for membrane permeation. These properties collectively position 5-ethenyl-2(1H)-pyrimidinone as a versatile intermediate for developing anticancer agents targeting nucleotide metabolism, antimicrobials disrupting nucleic acid synthesis, and kinase inhibitors modulating signal transduction pathways [4] [6].
Table 2: Key Synthetic Methodologies and Applications of 5-Ethenyl-2(1H)-Pyrimidinone Derivatives
Synthetic Approach | Reagents/Conditions | Key Intermediate/Product | Therapeutic Application |
---|---|---|---|
Multicomponent Condensation | Quinoline-2-carbaldehyde, urea, methylacetoacetate, CeCl₃, microwave | 6-Methyl-2-oxo-4-(quinolin-2-yl)-3,4-dihydropyrimidine-5-carboxylate | Antibacterial agents |
Nucleophilic Substitution | 4-Chloro-5-iodopyrimidinones, vinylboronic acids, Pd-catalyzed coupling | 5-Ethenyl-4-aminopyrimidinones | Kinase inhibitors |
Tautomerization-Functionalization | 5-Formylpyrimidinones, Wittig reaction | 5-(2-Carboxyvinyl) derivatives | Antiviral nucleoside analogs |
Heterocyclic Annulation | 5-Ethenyl precursors with dinucleophiles | Pyrimido[4,5-d]pyrimidines | Antithrombotic agents |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: